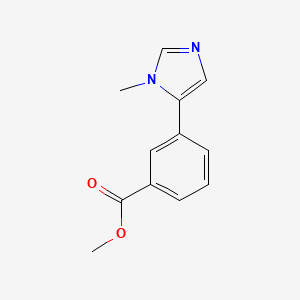

Methyl 3-(1-Methyl-5-imidazolyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(1-Methyl-5-imidazolyl)benzoate is an organic compound that features a benzoate ester linked to an imidazole ring

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This involves the dehydrogenation of imidazolines, which are prepared from alpha-halo ketones and ammonia.

Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines to form imidazole derivatives.

Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions to form imidazole derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate ester and imidazole ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted benzoate esters and imidazole derivatives.

Applications De Recherche Scientifique

Methyl 3-(1-Methyl-5-imidazolyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Methyl 3-(1-Methyl-5-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- Methyl 3-(1-Methyl-4-imidazolyl)benzoate

- Methyl 3-(1-Methyl-2-imidazolyl)benzoate

- Methyl 3-(1-Methyl-1H-imidazol-5-yl)benzoate

Uniqueness: Methyl 3-(1-Methyl-5-imidazolyl)benzoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

Methyl 3-(1-Methyl-5-imidazolyl)benzoate, a compound characterized by its unique imidazole structure, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, with a methyl imidazole substituent. Its chemical formula is C12H12N2O2, and it is recognized for its potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with imidazole-containing reagents. Various methods have been reported, including:

- Esterification : Reacting benzoic acid with methyl 1-methyl-5-imidazolecarboxylate in the presence of acid catalysts.

- Nucleophilic Substitution : Utilizing nucleophiles to replace functional groups on the benzoic acid moiety.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays that quantify the ability to scavenge free radicals .

3. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation in various models. The exact mechanism may involve modulation of inflammatory cytokines and pathways .

4. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

Research Findings

Recent studies have provided quantitative data regarding the biological activities of this compound:

| Activity | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Antimicrobial | 15.5 | |

| Antioxidant | 0.4768 - 0.8081 | |

| Anti-inflammatory | 20.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity.

Case Study 2: Anti-inflammatory Response

A model of induced inflammation in rats showed that administration of this compound led to a marked decrease in inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

methyl 3-(3-methylimidazol-4-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFXAZQKOWDYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.